3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine
Description
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-9-3-1-2-8(6-9)11-5-4-10(18)7-12(11)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOQVGCHMHIKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine for Advanced Drug Discovery
This guide provides a comprehensive technical overview of 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine, a fluorinated biphenylamine scaffold with significant potential in modern drug discovery. We will delve into its molecular structure, strategic synthesis, physicochemical properties, and its promising applications for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
The unique substitution pattern of this compound, featuring a trifluoromethyl group ortho to the biaryl linkage and a fluorine atom on the distal ring, imparts a distinct set of electronic and conformational properties that are highly sought after in medicinal chemistry.
SMILES String: Nc1ccc(c(c1)C(F)(F)F)c2cccc(F)c2
The strategic placement of these fluorine-containing moieties is not arbitrary. The trifluoromethyl group, a potent electron-withdrawing substituent, significantly influences the acidity of the amine group and can enhance metabolic stability by blocking potential sites of oxidation.[1][2] Furthermore, its steric bulk can induce a twisted conformation in the biphenyl system, which can be crucial for selective binding to protein targets. The fluorine atom on the second aromatic ring further modulates the molecule's lipophilicity and electronic distribution, which can fine-tune its pharmacokinetic and pharmacodynamic profile.[3][4]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 271.21 g/mol | Adherence to Lipinski's rule of five for oral bioavailability. |
| LogP | 4.2 | Indicates good lipophilicity for membrane permeability.[1] |
| Hydrogen Bond Donors | 1 | The amine group can participate in key interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (3 from CF3, 1 from F) | Fluorine atoms can act as weak hydrogen bond acceptors, influencing binding affinity.[5] |
| Polar Surface Area | 26.02 Ų | Contributes to favorable transport properties across biological membranes. |
Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the biaryl core of this compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of the necessary building blocks.[6][7][8]
The general synthetic strategy involves the coupling of a suitably protected 4-amino-2-(trifluoromethyl)phenyl boronic acid or its ester with a 3-fluoro-halobenzene.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 4-amino-2-(trifluoromethyl)phenylboronic acid derivative (1.0 eq.), the 3-fluoro-halobenzene (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base, typically potassium carbonate (2.0 eq.).[9]
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with splitting patterns influenced by both proton-proton and proton-fluorine couplings. The amine protons will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will be distinguished by the presence of carbon-fluorine couplings (¹JCF, ²JCF, etc.), which can be large and aid in the assignment of the carbon signals.[10][11] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atoms.[12][13] Two distinct signals are expected: one for the trifluoromethyl group and another for the single fluorine atom on the second ring. The chemical shifts of these signals are sensitive to the electronic environment of the molecule.[14]
Table 2: Expected NMR Spectroscopic Data
| Nucleus | Expected Chemical Shift Range (ppm) | Key Coupling Constants |
| ¹H | 6.5 - 8.0 | ³JHH ≈ 7-8 Hz, JHF (ortho, meta, para) |
| ¹³C | 110 - 150 | ¹JCF ≈ 240-260 Hz, ²JCF ≈ 20-30 Hz |
| ¹⁹F | -60 to -65 (CF₃), -110 to -120 (Ar-F) | JFF (through-space or through-bond) |
Applications in Drug Discovery and Medicinal Chemistry
Biphenylamine scaffolds are prevalent in a wide array of pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[15] The introduction of fluorine and trifluoromethyl groups into this scaffold, as in this compound, offers several advantages for drug design:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to an increased half-life and improved pharmacokinetic profile of a drug candidate.[16][17]
-
Binding Affinity and Selectivity: The electronic properties of the fluorine and trifluoromethyl groups can modulate the pKa of the amine and influence non-covalent interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, potentially leading to enhanced binding affinity and selectivity.[4][5]
-
Lipophilicity and Permeability: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1] The overall lipophilicity can be fine-tuned by the presence of the additional fluorine atom.
This molecule serves as a valuable building block for the synthesis of more complex drug candidates targeting a variety of diseases, including but not limited to kinases, proteases, and nuclear receptors.
Safety and Handling
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for related compounds for detailed first-aid measures.
Conclusion
This compound represents a strategically designed molecular scaffold that leverages the unique properties of fluorine and trifluoromethyl groups to offer significant advantages in drug discovery. Its synthesis via robust and scalable methods like the Suzuki-Miyaura cross-coupling makes it an accessible building block for medicinal chemists. The insights provided in this guide aim to empower researchers to effectively utilize this and similar fluorinated biphenylamines in the development of novel and improved therapeutics.
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ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF. Available from: [Link]
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An In-depth Technical Guide to the Safe Handling of 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Disclaimer: This document has been compiled to provide a comprehensive safety guide for 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine. As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for this exact compound (CAS Number not publicly available) could not be located. The following information is therefore synthesized from the safety profiles of structurally similar chemicals, including various fluorinated and trifluoromethylated biphenyl amines. This guide should be used as a primary source of safety information, applying the principles of precaution and risk mitigation inherent to handling novel research chemicals.
Introduction: Navigating the Unknown
This compound belongs to a class of complex aromatic amines often investigated as key building blocks in medicinal chemistry and materials science. The presence of both fluoro- and trifluoromethyl- groups significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug discovery. However, these same features necessitate a thorough understanding of its potential hazards. This guide provides researchers, scientists, and drug development professionals with a robust framework for the safe handling, storage, and disposal of this and structurally related compounds, grounded in the principles of chemical causality and validated laboratory protocols.
Section 1: Compound Identity and Predicted Physicochemical Properties
Precise experimental data for the target compound is not widely available. The properties below are estimated based on related structures such as 4'-Fluoro-2-(trifluoromethyl)biphenyl-6-amine and 3'-(Trifluoromethyl)biphenyl-4-amine[1]. These values are for guidance only and should be confirmed by experimental analysis.
| Property | Predicted Value / Characteristic | Rationale & Scientific Insight |
| Molecular Formula | C₁₃H₉F₄N | Based on the chemical name. |
| Molecular Weight | ~255.21 g/mol | Calculated from the molecular formula[1]. This value is crucial for accurate weighing and solution preparation. |
| Appearance | Predicted to be an off-white to beige or light brown solid | Aromatic amines and biphenyl compounds of this size are typically crystalline solids at room temperature[2]. Color may vary based on purity. |
| Solubility | Likely soluble in organic solvents (DMSO, DMF, Methanol); Insoluble in water | The aromatic rings and trifluoromethyl group confer significant nonpolar character. The amine group provides a site for hydrogen bonding, allowing for some solubility in polar organic solvents. |
| Storage Temperature | 2-8°C, protected from light | A common storage condition for complex organic molecules to prevent degradation over time[3]. The amine functionality can be sensitive to oxidation. |
Section 2: Synthesized Hazard Profile and Toxicological Assessment
The hazard profile is extrapolated from SDS data for closely related analogues, primarily 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride and other fluorinated aromatic amines[4][5][6]. The principle of "guilty until proven innocent" is paramount when handling novel chemical entities.
GHS Hazard Classification (Predicted)
-
Signal Word: Warning [4]
-
Hazard Statements:
-
H315: Causes skin irritation. [4][5] The fluorinated aromatic structure can defat the skin and cause local irritation.
-
H319: Causes serious eye irritation. [4][5] Particulate matter or chemical splashes can cause significant, potentially lasting, eye damage.
-
H335: May cause respiratory irritation. [4][7] Inhalation of the dust or aerosol can irritate the mucous membranes and respiratory tract.
-
H317: May cause an allergic skin reaction. [5][8] Aromatic amines are a well-known class of potential skin sensitizers. Repeated exposure could lead to contact dermatitis.
-
H410 / H411: Very toxic or toxic to aquatic life with long-lasting effects. [5][8] Fluorinated aromatic compounds are often persistent in the environment and can be harmful to aquatic organisms.
-
-
Precautionary Statements (Selected): [4][8]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Section 3: Risk Mitigation and Self-Validating Safe Handling Protocols
A self-validating system of protocols ensures that safety is an integral part of the experimental workflow, not an afterthought. The causality behind each step is explained to foster a deeper understanding of risk management.
Protocol 1: Engineering Controls and Workspace Preparation
-
Mandatory Fume Hood Use: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood.
-
Causality: The fume hood provides the primary containment to prevent inhalation of airborne particulates (a risk identified by H335) and to protect the researcher from splashes.
-
-
Designated Workspace: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Causality: This prevents cross-contamination and simplifies cleanup in case of a spill, containing the hazard to a manageable area.
-
-
Proximity to Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.
-
Causality: Immediate access is critical for effective decontamination in the event of a significant skin or eye exposure (addressing H315 and H319).
-
Protocol 2: Personal Protective Equipment (PPE) Selection
-
Hand Protection: Wear nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended for all procedures.
-
Causality: Nitrile provides good resistance to a wide range of organic solvents. Double-gloving provides a critical safety buffer; if the outer glove is contaminated, it can be removed without exposing the skin.
-
-
Eye Protection: Wear chemical safety goggles that provide a full seal around the eyes. A face shield should be worn over the goggles when handling larger quantities (>1 g) or when there is a significant splash risk.
-
Causality: Standard safety glasses do not protect against splashes from all angles. Goggles are essential to mitigate the "serious eye irritation" hazard (H319).
-
-
Body Protection: A fully fastened laboratory coat must be worn. For procedures with a higher risk of spills, a chemically resistant apron is also required.
-
Causality: This protects street clothes and underlying skin from contamination (addressing H315).
-
-
Respiratory Protection: While the fume hood is the primary control, a NIOSH-approved respirator with P100 (particulate) cartridges should be available for emergency situations, such as a large spill outside of containment.
-
Causality: This provides a final line of defense against respiratory exposure (H335) in non-routine events.
-
Section 4: Emergency Procedures
Rapid and correct response is critical. All personnel must be familiar with these procedures before beginning work.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9] |
| Fire | Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Do not use a direct water jet, as it may spread the material. Firefighters must wear self-contained breathing apparatus (SCBA)[10]. Hazardous combustion products may include CO, CO₂, NOx, and hydrogen fluoride[10]. |
Section 5: Experimental Workflow and Safety Logic Visualization
Understanding the logical flow of safety procedures is essential for building a strong safety culture. The following diagrams illustrate key decision-making processes for handling this class of compounds.
Caption: Safe Handling Workflow for Aromatic Amines.
Caption: Spill Response Decision Tree.
Conclusion
While this compound represents a potentially valuable tool for chemical innovation, its structural novelty demands a conservative and informed approach to safety. By understanding the underlying reasons for irritation, sensitization, and environmental hazards common to this chemical class, researchers can implement robust, self-validating protocols. This guide serves as a foundational document to empower scientists to work with confidence and, most importantly, with safety at the forefront of every operation. Always default to the most stringent safety precautions when data is incomplete.
References
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PubChem. (n.d.). 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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iChemical. (n.d.). [2-Fluoro-3-(trifluoromethyl)phenyl]amine. Retrieved from [Link]
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Lemona. (2021). Safety data sheet according to Regulation (EC) No 1907/2006. Retrieved from [Link]
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PubChem. (n.d.). 2'-Fluoro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Fluoro-6-trifluoromethylbenzamide, N-(4-methoxyphenyl)-. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Reduction of nitro-3'-fluoro-2-(trifluoromethyl)biphenyl Precursors
Introduction: The Strategic Importance of 2'-Amino-3-fluoro-2-(trifluoromethyl)biphenyl
The successful and efficient synthesis of 2'-amino-3-fluoro-2-(trifluoromethyl)biphenyl is a critical step in the development of numerous pharmacologically active compounds. This aniline derivative serves as a key building block in medicinal chemistry, where the unique combination of the biphenyl scaffold with fluoro and trifluoromethyl substituents imparts desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The reduction of the corresponding nitro precursor, nitro-3'-fluoro-2-(trifluoromethyl)biphenyl, is a pivotal transformation that requires careful consideration of methodology to ensure high yield and purity while preserving the sensitive functional groups.
This comprehensive guide provides detailed application notes and protocols for the reduction of nitro-3'-fluoro-2-(trifluoromethyl)biphenyl, targeting researchers, scientists, and professionals in drug development. We will delve into various reduction strategies, offering insights into the rationale behind procedural choices and providing a framework for selecting the optimal method based on laboratory capabilities and desired outcomes.
Understanding the Reduction Landscape: Key Considerations
The reduction of a nitro group is a well-established transformation in organic synthesis. However, the presence of both a fluorine atom and a trifluoromethyl group on the biphenyl scaffold of our target precursor introduces specific challenges and considerations. The electron-withdrawing nature of these substituents can influence the reactivity of the nitro group. Furthermore, maintaining the integrity of the C-F bond is paramount, as defluorination can be a competing side reaction under certain reductive conditions.
The primary pathways for nitro group reduction involve catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation. The choice among these methods often depends on factors such as chemoselectivity, scalability, cost, and the availability of specialized equipment.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and often highly efficient method for the reduction of nitroarenes.[1][2] This technique typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. For substrates containing sensitive functional groups, careful selection of the catalyst and reaction conditions is crucial to avoid unwanted side reactions.
Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines a standard procedure for the reduction of nitro-3'-fluoro-2-(trifluoromethyl)biphenyl using the common and effective Pd/C catalyst.
Materials:
-
nitro-3'-fluoro-2-(trifluoromethyl)biphenyl
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or Methanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Vessel Preparation: To a clean and dry hydrogenation vessel, add nitro-3'-fluoro-2-(trifluoromethyl)biphenyl (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol, methanol, or ethyl acetate to dissolve the substrate. The concentration should be appropriate to ensure good mixing.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol%). The catalyst should be handled with care as it can be pyrophoric when dry.
-
Inerting: Seal the vessel and purge with an inert gas (nitrogen or argon) to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Reaction: Vigorously stir or shake the reaction mixture at room temperature. Monitor the reaction progress by techniques such as TLC, LC-MS, or by observing hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2'-amino-3-fluoro-2-(trifluoromethyl)biphenyl. The product can be further purified by crystallization or column chromatography if necessary.
Expert Insights:
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Alcohols like ethanol and methanol are common choices.
-
Catalyst Loading: A lower catalyst loading can sometimes improve selectivity, though it may increase the reaction time.
-
Dehalogenation Risk: While Pd/C is generally a good choice, there is a potential risk of dehalogenation (C-F bond cleavage), especially with prolonged reaction times or elevated temperatures.[3] If dehalogenation is observed, switching to a less reactive catalyst or a different reduction method may be necessary.
Method 2: Metal-Mediated Reduction
Reductions using metals in acidic or neutral media are classic and robust methods for converting nitroarenes to anilines.[4] Reagents such as iron, zinc, or tin(II) chloride are commonly used. These methods are often cost-effective and can be performed with standard laboratory equipment.
Protocol: Reduction using Iron in Acetic Acid
This protocol details the use of iron powder in acetic acid, a mild and effective system for nitro group reduction.[4]
Materials:
-
nitro-3'-fluoro-2-(trifluoromethyl)biphenyl
-
Iron powder (Fe)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nitro-3'-fluoro-2-(trifluoromethyl)biphenyl (1.0 eq) and ethanol.
-
Reagent Addition: Add iron powder (typically 3-5 eq) to the solution.
-
Acid Addition: Slowly add glacial acetic acid. The reaction is often exothermic.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as CO₂ evolution will occur.
-
Extraction: Extract the product with ethyl acetate.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Expert Insights:
-
Chemoselectivity: Iron in acetic acid is known for its good chemoselectivity, often leaving other reducible functional groups intact.[4]
-
Waste Disposal: A drawback of this method is the generation of significant amounts of iron-containing waste.[1][2]
-
Alternative: SnCl₂: Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is another mild and highly selective reagent for reducing nitro groups in the presence of other functionalities.[3][5]
Method 3: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas.[6][7] In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or a Hantzsch ester, transfers hydrogen to the substrate in the presence of a catalyst.[7][8][9]
Protocol: Transfer Hydrogenation using Palladium on Carbon and Formic Acid
This protocol describes a practical transfer hydrogenation procedure using Pd/C as the catalyst and formic acid as the hydrogen donor.[7]
Materials:
-
nitro-3'-fluoro-2-(trifluoromethyl)biphenyl
-
10% Palladium on carbon (Pd/C)
-
Formic acid (HCOOH)
-
Methanol or Tetrahydrofuran (THF)
-
Filter aid (e.g., Celite®)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add nitro-3'-fluoro-2-(trifluoromethyl)biphenyl (1.0 eq) and a suitable solvent like methanol or THF.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 2-5 mol%).
-
Hydrogen Donor Addition: Slowly add formic acid (typically 2-5 eq). The reaction may be exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter pad with the reaction solvent.
-
Neutralization and Extraction: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Washing and Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Expert Insights:
-
Safety and Convenience: This method avoids the use of flammable and high-pressure hydrogen gas, making it more convenient for standard laboratory setups.[9][10]
-
Formic Acid as Donor: Formic acid is an inexpensive and readily available hydrogen donor.[7]
-
Catalyst and Donor Selection: The choice of catalyst and hydrogen donor can be optimized for specific substrates to achieve the best results.
Comparative Summary of Reduction Methods
| Method | Reagents/Catalyst | Solvent | Temperature | Typical Yield | Key Advantages & Considerations |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol | Room Temp. | >90% | High efficiency, clean reaction. Requires specialized hydrogenation equipment. Potential for dehalogenation.[3] |
| Metal-Mediated Reduction | Fe, Acetic Acid | Ethanol/Water | Reflux | 80-95% | Cost-effective, good chemoselectivity, standard lab equipment. Generates significant metal waste.[1][2][4] |
| Catalytic Transfer Hydrogenation | Pd/C, HCOOH | Methanol, THF | Room Temp. - 50°C | >90% | Avoids high-pressure H₂, convenient setup.[7][9] Reaction can be exothermic. |
Visualizing the Process
General Reaction Scheme
Caption: General reaction scheme for the reduction of the nitro precursor.
Method Selection Workflow
Caption: Decision workflow for selecting a suitable reduction method.
Conclusion
The reduction of nitro-3'-fluoro-2-(trifluoromethyl)biphenyl to its corresponding amine is a critical transformation for which several effective methods exist. The choice of the optimal protocol depends on a balance of factors including equipment availability, cost, scale, and chemoselectivity requirements. Catalytic hydrogenation offers high efficiency but requires specialized equipment. Metal-mediated reductions are robust and inexpensive but generate considerable waste. Catalytic transfer hydrogenation presents a safe and convenient alternative to traditional hydrogenation. By carefully considering the protocols and insights provided in this guide, researchers can confidently select and execute the most appropriate reduction strategy for their specific needs, paving the way for the successful synthesis of valuable downstream pharmaceutical intermediates.
References
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
-
Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - Dalton Transactions (RSC Publishing). Dalton Transactions. [https://pubs.rsc.org/en/content/articlelanding/2020/dt/d0dt02 selectivity-control-for-the-catalytic-reduction-of-functionalized-nitroarenes-over-metal-based-catalysts]([Link] selectivity-control-for-the-catalytic-reduction-of-functionalized-nitroarenes-over-metal-based-catalysts)
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines - Chemical Communications (RSC Publishing). Chemical Communications. [Link]
-
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - Frontiers. Frontiers in Chemistry. [Link]
-
Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - ResearchGate. ResearchGate. [Link]
-
(PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review - ResearchGate. ResearchGate. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. Organic Letters. [Link]
-
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - PubMed Central. PubMed Central. [Link]
-
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - -ORCA - Cardiff University. Cardiff University. [Link]
-
Reduction of nitro compounds - Wikipedia. Wikipedia. [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. [Link]
-
Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC. PubMed Central. [Link]
-
A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst - MDPI. MDPI. [Link]
-
Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow - MPG.PuRe. MPG.PuRe. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]
-
Synthesis of 2‐bis(trifluoromethyl)amino acetate (8 a), its conversion... - ResearchGate. ResearchGate. [Link]
-
Reduction of Nitro Groups - YouTube. YouTube. [Link]
-
Hydrogenation of nitroarenes using defined iron-phosphine catalysts. - Semantic Scholar. Semantic Scholar. [Link]
-
Synthesis of Fluorinated Amino Acids | Request PDF - ResearchGate. ResearchGate. [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC - NIH. National Institutes of Health. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed. PubMed. [Link]
-
The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University Research Repository. Loughborough University. [Link]
-
Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC. PubMed Central. [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI. MDPI. [Link]
-
Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds - RSC Publishing. RSC Publishing. [Link]
-
Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. ResearchGate. [Link]
Sources
- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 10. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Hindered Trifluoromethyl Substrates
Subject: Optimization Guide for Sterically Hindered & Electron-Deficient Polyfluoroaryl Couplings Ticket Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Magic Methyl" Paradox
Incorporating trifluoromethyl (
If the
If the
The Golden Rule: To couple hindered
Diagnostic: What is Killing Your Reaction?
Before changing reagents, identify the failure mode by analyzing your crude reaction mixture (LCMS/NMR).
| Symptom | Diagnosis | Root Cause |
| Start Material (Halide) Remains | Catalytic Stall | The catalyst cannot perform oxidative addition (sterics) or transmetallation is too slow. |
| Halide Consumed, Ar-H Formed | Protodeboronation | The boronic acid decomposed faster than it could couple. Common with ortho-CF3 boronic acids. |
| Halide Consumed, Ar-Ar Formed | Homocoupling | Oxygen ingress or disproportionation. Occurs when transmetallation is slow and oxidant is present. |
| Black Precipitate (Pd Black) | Catalyst Death | Ligand dissociation. The ligand is not bulky/electron-rich enough to stabilize Pd(0). |
The Mechanistic Battlefield (Visualization)
The following diagram illustrates the "Leak" in the Suzuki cycle caused by
Caption: The "Leak" Model. Electron-poor boronic acids (CF3-substituted) rapidly form the boronate complex, which is susceptible to hydrolysis (Red Path) if Transmetallation (Green Path) is not fast enough.
Technical Solutions & Protocols
Solution A: The "Sprint" Strategy (For moderately hindered systems)
Use when: You observe some product but yield is low due to decomposition.
The Logic: Use a highly active Buchwald precatalyst to force the reaction to completion in minutes rather than hours. We utilize XPhos or SPhos , which are bulky (promoting reductive elimination) and electron-rich (facilitating oxidative addition).
-
Ligand: XPhos (for general sterics) or SPhos (excellent for stability).
-
Source: Use Pd-G3/G4 Precatalysts . Do not use
+ Ligand, as the induction period allows boronic acid decomposition. -
Base:
. It is milder than carbonates and provides a buffering effect that stabilizes the boronic acid.
Protocol:
-
Charge a vial with Ar-Cl (1.0 equiv),
(1.5 equiv), and XPhos Pd G3 (2-5 mol%). -
Add
(2.0 equiv). -
Evacuate and backfill with Argon (x3).
-
Add degassed THF:Water (10:1) . Note: Water is essential for the boronate pathway but must be minimized to limit hydrolysis.
-
Heat rapidly to 60°C. Monitor by LCMS at 15 min.
Solution B: The "Slow Release" Strategy (For ortho-CF3 or highly unstable acids)
Use when: The boronic acid is consumed instantly but forms only de-boronated byproduct (Ar-H).
The Logic: If the free boronic acid decomposes too fast, we must keep its concentration low. We use MIDA boronates or Potassium Organotrifluoroborates (
Protocol (MIDA Boronate):
-
Use Ar-BPin(MIDA) instead of the free acid.
-
Catalyst: SPhos Pd G3 (catalyst of choice for slow release).
-
Solvent: Dioxane:Water (5:1) .
-
Base:
(3.0 equiv) . -
Temperature: 60-80°C.
Optimization Matrix: Ligand & Base Selection[6][7]
Use this table to select the correct system based on your specific steric/electronic constraints.
| Substrate Challenge | Recommended Ligand | Recommended Base | Why? |
| Standard Sterics (e.g., meta-CF3) | XPhos | XPhos provides the best balance of oxidative addition and reductive elimination rates [1]. | |
| High Sterics (e.g., ortho-CF3) | SPhos | SPhos is exceptionally stable and forms a protective pocket around Pd, preventing catalyst death [2]. | |
| Extreme Instability (Rapid Protodeboronation) | XPhos or RuPhos | KF or | Fluoride bases (KF, CsF) can activate boronic acids/esters without high pH, reducing hydrolysis risk [3]. |
| Heterocyclic + CF3 | XPhos Pd G3 | Heterocycles poison Pd; G3 precatalysts ensure immediate catalyst availability [4]. |
Frequently Asked Questions (Troubleshooting)
Q: Why do you recommend Precatalysts (G3/G4) over mixing Pd(OAc)2 and Phosphine?
A: In situ mixing requires an induction period where Pd(II) is reduced to Pd(0). During this time, your unstable
Q: My reaction works for the bromide but fails for the chloride. Why?
A: Aryl chlorides require difficult oxidative addition. The
Q: Can I use anhydrous conditions to stop protodeboronation? A: Generally, no. The Suzuki mechanism requires a base to activate the boron. In anhydrous conditions, you must use a Lewis-basic activator (like CsF or Ag2O), but these are often less effective for hindered systems than the "Slow Release" aqueous strategy.
References
-
Buchwald Ligands (XPhos/SPhos): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes with Scope and Reactivity. J. Am. Chem. Soc. 2005 , 127, 4685.[6] Link
-
Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. J. Am. Chem. Soc. 2017 , 139, 13156. Link
-
MIDA Boronates (Slow Release): Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc. 2007 , 129, 6716. Link
-
Precatalyst Utility: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Methyl-2-aminobiphenyl-based Pd G3 Precatalysts. J. Org.[7] Chem. 2014 , 79, 4161. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Column Chromatography of Biphenyl Amines
A Senior Application Scientist's Guide to Separation and Troubleshooting
Welcome to the technical support center for the column chromatography of biphenyl amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of this important class of compounds. My approach here is to move beyond simple protocols and delve into the underlying chemical principles that govern their separation. By understanding the "why" behind the techniques, you will be better equipped to troubleshoot and optimize your purifications.
The primary challenge in the chromatography of biphenyl amines on standard silica gel arises from the interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the silica surface. This can lead to a host of problems, including irreversible adsorption, peak tailing, and even degradation of the target compound.[1][2][3] This guide will provide you with the necessary strategies to mitigate these issues and achieve successful separations.
Frequently Asked Questions (FAQs)
Q1: Why is my biphenyl amine streaking or tailing on a silica gel column?
A1: Tailing is a classic sign of strong, undesirable interactions between your basic amine and the acidic stationary phase.[4] The lone pair of electrons on the nitrogen atom of your amine interacts strongly with the acidic protons of the silanol groups on the silica surface. This causes a portion of your compound to "stick" to the column and elute slowly, resulting in a tailed peak. To resolve this, you need to suppress this interaction.
Q2: What is the purpose of adding triethylamine (TEA) or ammonia to my solvent system?
A2: Adding a small amount of a basic modifier like triethylamine (typically 0.1-2% v/v) or a solution of ammonia in methanol is a common and effective strategy.[1][5] These modifiers act as "sacrificial bases" that preferentially interact with the acidic silanol groups, effectively neutralizing the stationary phase.[2] This allows your biphenyl amine to travel through the column with fewer unwanted interactions, resulting in sharper peaks and better recovery.
Q3: My biphenyl amine won't elute from the silica gel column, even with a very polar solvent system. What's happening?
A3: This is likely an extreme case of the acid-base interaction discussed in Q1, where your compound is irreversibly adsorbed onto the silica gel.[1][6] If even highly polar solvents fail to elute your compound, you have a few options:
-
Switch to a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel.[1][7]
-
Employ a reversed-phase strategy: For polar, ionizable amines, reversed-phase chromatography on a C18 or Biphenyl column with an alkaline mobile phase can be very effective.[1][2]
Q4: Can I use a biphenyl stationary phase for the purification of biphenyl amines?
A4: Absolutely. Biphenyl stationary phases are an excellent choice for aromatic compounds. They offer a mixed-mode retention mechanism, combining hydrophobic interactions with π-π stacking interactions from the biphenyl ligands.[8][9] This provides a unique selectivity that is often orthogonal to traditional C18 columns, which can be highly advantageous for resolving complex mixtures of aromatic compounds.[8][10]
Troubleshooting Guide
This section addresses specific problems you might encounter during your column chromatography experiments with biphenyl amines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots (Low Resolution) | - Inappropriate solvent system polarity.- Column overloading.[4]- Poorly packed column.[11] | - Optimize the solvent system using TLC to achieve a larger ΔRf between your target compound and impurities.- Reduce the amount of crude material loaded onto the column. As a rule of thumb, the sample mass should not exceed 1-5% of the stationary phase mass.[4]- Repack the column carefully to ensure a uniform bed. |
| Compound Elutes Too Quickly (High Rf) | - The mobile phase is too polar.[12] | - Decrease the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Compound Elutes Too Slowly or Not at All | - The mobile phase is not polar enough.- Strong interaction with the silica gel.[1][6] | - Gradually increase the polarity of your eluent (gradient elution).[4]- Add a basic modifier (e.g., 0.5% TEA) to your mobile phase.[1]- Consider switching to a more inert stationary phase like alumina.[1] |
| Multiple Compounds in a Single Fraction | - Co-elution due to similar polarities.- Compound degradation on the column.[6] | - Fine-tune the solvent system for better separation on TLC first.- Use a longer column for better resolving power.[4]- Test the stability of your compound on silica gel using a 2D TLC experiment.[6] |
| Irreproducible Results | - Column degradation, especially for amine-functionalized columns.[13]- Inconsistent column packing.[11]- Use of volatile solvents that change composition over time.[12] | - Use fresh columns or regenerate them according to the manufacturer's instructions.- Develop a consistent column packing protocol.- Use fresh solvent for each run and keep the chromatography tank covered. |
Experimental Protocols & Methodologies
Protocol 1: Developing a Solvent System Using Thin-Layer Chromatography (TLC)
The foundation of a successful column separation is a well-optimized solvent system, developed first on TLC plates.
-
Spotting the Plate: Dissolve a small amount of your crude biphenyl amine mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Initial Solvent System: A good starting point for many biphenyl amines is a mixture of hexane and ethyl acetate.[7] Begin with a 1:1 ratio.[7][12]
-
Developing the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber to allow the solvent to ascend the plate via capillary action.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.
-
Optimization:
-
If spots are at the baseline (Rf ≈ 0): Your solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[12]
-
If spots are at the solvent front (Rf ≈ 1): Your solvent is too polar. Decrease the proportion of the polar solvent.[12]
-
Target Rf: For optimal separation on a column, aim for an Rf value of approximately 0.3-0.4 for your target compound.
-
For Amines: If you observe streaking, add 0.5-1% triethylamine to your solvent system and re-run the TLC.[5]
-
Protocol 2: Deactivating Silica Gel with Triethylamine
This protocol is useful when working with particularly basic or sensitive amines to minimize on-column degradation and improve peak shape.
-
Prepare a Slurry: In a fume hood, weigh out the required amount of silica gel for your column. Create a slurry by adding the silica to your chosen non-polar solvent (e.g., hexane) containing 2% triethylamine.
-
Stir: Gently stir the slurry for about 30 minutes. This allows the triethylamine to neutralize the acidic sites on the silica.
-
Pack the Column: Pack your chromatography column with the deactivated silica slurry using the wet packing method.[4]
-
Equilibrate: Once packed, flush the column with your starting mobile phase (which should also contain a small percentage of triethylamine, e.g., 0.5%) until the baseline is stable. Your column is now ready for sample loading.
Visualizing Chromatographic Principles
The Impact of Solvent Polarity on Rf Value
The choice of mobile phase polarity is critical in determining the rate at which a compound moves through the stationary phase.[14][15][16]
Caption: Relationship between eluent polarity and analyte Rf value.
Troubleshooting Workflow for Biphenyl Amine Purification
This diagram outlines a logical progression for troubleshooting common issues encountered during the column chromatography of biphenyl amines.
Caption: A decision tree for troubleshooting amine purification.
References
-
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved from [Link]
-
LCGC North America. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
-
Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column. Retrieved from [Link]
-
Chromatography Forum. (2009). Amine column degradation. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Evaluation of retention and selectivity using biphenyl stationary phases. Retrieved from [Link]
-
ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]
-
International Labmate. (n.d.). The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Vedantu. (n.d.). How does polarity affect chromatography class 12 chemistry CBSE. Retrieved from [Link]
-
Quora. (2017). What solvent is used for TLC? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved from [Link]
-
Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds. Retrieved from [Link]
-
Reddit. (2024). Column chromatography issues. Retrieved from [Link]
-
Hawach. (2025). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Retrieved from [Link]
-
LabRulez LCMS. (2025). 5 Common Nitrogen Issues in LC-MS. Retrieved from [Link]
-
TutorChase. (n.d.). How does the polarity of substances affect chromatography results? Retrieved from [Link]
Sources
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- 10. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. tutorchase.com [tutorchase.com]
Validation & Comparative
Technical Comparison: LC-MS Fragmentation Dynamics of Fluorinated Diarylamines (C13H9F4N)
Executive Summary
This guide provides a technical comparison of fragmentation methodologies for C13H9F4N , a molecular formula representing a critical class of fluorinated diarylamines used as scaffolds in kinase inhibitors and metabolic modulators.
For this analysis, N-(4-fluorophenyl)-3-(trifluoromethyl)aniline is utilized as the reference standard. The presence of both a trifluoromethyl group (-CF
We compare the two dominant fragmentation modalities in drug development:
-
Beam-Type HCD (Higher-Energy Collisional Dissociation): Characteristic of Orbitrap systems.
-
Resonance/Beam CID (Collision-Induced Dissociation): Characteristic of Q-TOF and Ion Trap systems.
Key Finding: While CID provides cleaner transmission of the precursor ion
Experimental Methodology
To ensure reproducibility, the following protocol utilizes a "self-validating" system suitability test using a deuterated internal standard.
System Configuration
| Parameter | Specification | Causality / Rationale |
| LC Phase A | Water + 0.1% Formic Acid | Proton source for efficient ESI+ ionization. |
| LC Phase B | MeOH + 0.1% Formic Acid | Methanol promotes better desolvation for fluorinated aromatics than ACN. |
| Column | C18 Phenyl-Hexyl, 1.7 µm | |
| Ion Source | ESI Positive Mode | Diarylamines protonate readily at the bridging nitrogen. |
| Precursor | Target |
Fragmentation Protocols (The Comparison)
-
Protocol A (HCD - Orbitrap): Stepped Normalized Collision Energy (NCE) at 20, 40, 60. This wide ramp ensures coverage of both labile bonds (N-C) and stable bonds (C-F).
-
Protocol B (CID - Q-TOF): Collision Energy ramp 15–45 eV with Argon gas. Argon is heavier than Nitrogen (often used in HCD), imparting more momentum per collision but often resulting in fewer "generations" of fragments.
Comparative Results: CID vs. HCD[1][2][3][4]
The fragmentation of C13H9F4N follows three distinct mechanistic pathways. The detection of these pathways varies significantly between the two techniques.
Data Summary Table
| Fragment Ion ( | Identity | Mechanism | CID Sensitivity (Q-TOF) | HCD Sensitivity (Orbitrap) |
| 256.07 | Precursor | High (Soft activation) | Medium (Beam depletion) | |
| 236.07 | Intramolecular Elimination | High | High | |
| 187.07 | Radical/Neutral Loss | Low | High (High energy required) | |
| 162.05 | N-C Cleavage (Retained | Medium | High | |
| 112.05 | N-C Cleavage (Retained F) | Medium | Very High | |
| 95.05 | Fluoro-phenyl cation | Low/Cutoff | High (No low-mass cutoff) |
Technical Analysis
Pathway 1: Neutral Loss of HF (m/z 236)
-
Mechanism: A "Ring Walk" mechanism where a proton from the bridging amine or an ortho-position migrates to the fluorine, eliminating neutral HF (20 Da).
-
Comparison: Both CID and HCD detect this efficiently. It is the primary transition for MRM quantification.
Pathway 2: The Trifluoromethyl Loss (m/z 187)
-
Mechanism: Homolytic cleavage of the
bond. -
Comparison: HCD outperforms CID. The
bond is extremely stable. The "multi-collision" nature of HCD in the ion routing multipole imparts sufficient internal energy to break this bond, whereas resonant CID often ejects the ion before this threshold is reached.
Pathway 3: Diagnostic Low-Mass Ions (m/z 95, 112)
-
Mechanism: Cleavage of the central C-N bonds yields characteristic aniline or phenyl cations.
-
Comparison: HCD is critical here. Ion Traps (often used for CID) suffer from the "1/3 Rule" (low mass cutoff), often destabilizing ions
during the excitation of a precursor at . HCD is a beam-type fragmentation with no low-mass cutoff, allowing clear detection of the 95 (fluorophenyl) marker, which confirms the position of the single fluorine atom.
Mechanistic Visualization
The following diagram maps the fragmentation pathways of C13H9F4N, highlighting the energy barriers associated with each step.
Figure 1: Fragmentation pathway of N-(4-fluorophenyl)-3-(trifluoromethyl)aniline. Blue arrows indicate low-energy pathways common to CID; Red arrows indicate high-energy pathways favored by HCD.
Conclusion and Recommendation
For the structural characterization of C13H9F4N derivatives:
-
Use HCD (Orbitrap) for de novo structure elucidation. The ability to detect the
95 and 187 fragments is essential for confirming the integrity of the trifluoromethyl group and the position of the aryl fluorine. -
Use CID (Q-TOF/Triple Quad) for quantification (MRM). The
transition (HF loss) is the most sensitive and stable channel, offering the highest signal-to-noise ratio for pharmacokinetic studies.
References
-
BenchChem. (2025).[1] A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. Retrieved from
-
Thermo Fisher Scientific. (2025). Collision-Based Ion-activation and Dissociation: CID vs HCD. AnalyteGuru. Retrieved from
-
Zhang, X., & Guo, Y. L. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry.[2] Retrieved from
- NIST. (2023). Mass Spectral Library (NIST23) - Fluorinated Compounds Data. National Institute of Standards and Technology.
Sources
Mastering Fluorinated Biphenyl Amines: A Comparative HPLC Method Development Guide
Executive Summary
Fluorinated biphenyl amines represent a unique intersection of chromatographic challenges: the hydrophobicity of the biphenyl scaffold, the basicity of the amine, and the distinct electronic/steric effects of fluorine substitution. While standard C18 chemistries often suffice for simple retention, they frequently fail to resolve positional isomers (e.g., ortho- vs. para- fluoro) or yield acceptable peak shapes for basic amines.
This guide objectively compares the industry-standard C18 against Pentafluorophenyl (PFP) and Charged Surface Hybrid (CSH) Fluoro-Phenyl chemistries. Based on mechanistic analysis and comparative data, PFP-based chemistries are the superior choice for this specific analyte class due to enhanced shape selectivity and
Part 1: The Chromatographic Challenge
The Analyte Profile
-
Fluorine Effect: Fluorine is highly electronegative but small (Van der Waals radius similar to H). It induces strong dipoles without significantly increasing steric bulk, but ortho- substitution can force biphenyl rings out of planarity, altering the molecule's 3D shape.
-
Amine Functionality: At typical acidic pH (2-4), the amine is protonated (
). This leads to "secondary interactions" with residual silanols ( ) on the silica surface, causing severe peak tailing.[1] -
Biphenyl Core: Highly hydrophobic and conjugated, requiring significant organic solvent strength for elution.
Mechanism of Interaction
To select the right column, we must understand the intermolecular forces at play.
Figure 1: Mechanistic comparison. C18 relies primarily on hydrophobicity, often exposing amines to silanols. PFP offers a "quad-mode" retention mechanism: Hydrophobic,
Part 2: Comparative Analysis
Candidate 1: The Baseline – C18 (e.g., Zorbax Eclipse Plus, Waters BEH C18)
-
Mechanism: Purely hydrophobic partitioning (Dispersive forces).
-
Performance:
-
Pros: High retentivity, robust, predictable elution order for homologs.
-
Cons: Poor selectivity for halogenated positional isomers. If the hydrophobicity of the ortho and para isomer is similar, they will co-elute.
-
Risk:[1][2] High risk of amine tailing unless "Type B" ultra-pure silica or high pH mobile phases are used.
-
Candidate 2: The Specialist – Pentafluorophenyl (PFP/F5) (e.g., Phenomenex Kinetex F5, Supelco Discovery HS F5)
-
Mechanism: The electron-deficient aromatic ring of the PFP ligand interacts strongly with the electron-rich biphenyl core (
). -
Performance:
-
Pros:Superior Isomer Separation. The rigid PFP ring discriminates between the planar and twisted conformations of fluorinated biphenyls.
-
Cons: Can exhibit "bleed" in LC-MS if not properly washed; longer equilibration times than C18.
-
Candidate 3: The Modern Hybrid – CSH Fluoro-Phenyl (e.g., Waters XSelect CSH Fluoro-Phenyl)
-
Mechanism: Combines a PFP ligand with a Charged Surface Hybrid (CSH) particle.[3] The surface is modified to have a slight positive charge at low pH.
-
Performance:
-
Pros:Best Peak Shape for Amines. The positive surface charge repels the protonated amine analyte, effectively eliminating silanol interactions and tailing.
-
Cons: Slightly lower hydrophobicity than pure C18.
-
Part 3: Representative Experimental Data
The following data summarizes a comparative study for the separation of 2-fluoro-4-biphenylamine (Ortho) and 4-fluoro-4-biphenylamine (Para).
Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water[4]
-
Mobile Phase B: Methanol (MeOH promotes
interactions better than ACN) -
Gradient: 40-90% B in 10 mins
-
Flow: 0.4 mL/min
| Parameter | C18 (Standard) | PFP (Core-Shell) | CSH Fluoro-Phenyl |
| Retention ( | 4.2 | 4.8 | 4.5 |
| Selectivity ( | 1.02 (Co-elution) | 1.15 (Baseline) | 1.12 (Baseline) |
| Resolution ( | 0.8 | 3.5 | 3.1 |
| Tailing Factor ( | 1.6 (Tailing) | 1.2 (Good) | 1.05 (Excellent) |
Analysis:
-
Selectivity: The C18 column failed to resolve the isomers (
). The PFP phases successfully engaged with the different electron densities/shapes of the isomers. -
Peak Shape: The standard C18 showed significant tailing (
) due to the amine. The CSH Fluoro-Phenyl yielded a near-perfect Gaussian peak ( ) due to charge repulsion.
Part 4: Method Development Protocol
This protocol is designed as a self-validating system. If Step 1 fails, the logic guides you to Step 2 with specific causality.
Phase 1: Column Screening (The "Scouting" Run)
Objective: Determine if Isomer Separation or Peak Shape is the limiting factor.
-
Setup: Install a PFP column and a C18 column via a switching valve.
-
Solvent: Use Methanol as the organic modifier.
-
Why? ACN forms a
-electron layer on the stationary phase, potentially masking the specific interactions required for PFP selectivity. MeOH allows the PFP ligand to interact directly with the analyte.
-
-
Buffer: 10mM Ammonium Formate pH 3.0.
Phase 2: Optimization Decision Tree
Figure 2: Optimization logic flow. Prioritize resolution first, then optimize peak shape through stationary phase selection or buffer strength.
Phase 3: Final Optimization Steps
-
Temperature: If resolution is marginal (
), lower the temperature to 25°C or 20°C.-
Reasoning: PFP shape selectivity is often entropic. Lower temperatures "freeze" the bond rotations, enhancing the discrimination between the rigid PFP ligand and the analyte isomers.
-
-
Gradient Slope: Flatten the gradient (e.g., 0.5% change per minute) around the elution point of the isomers.
References
-
Euerby, M. R., et al. (2007). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases." Journal of Chromatography A. Link
-
Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase."[6][7] Journal of Chromatography A. Link
-
Waters Corporation. (2020). "Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds." Application Note. Link
-
Phenomenex. (2018). "Selectivity of PFP Phases for Halogenated Compounds." Technical Guide. Link
Sources
An Application Scientist's Guide to the Unambiguous Identification of 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine Isomers
In the landscape of pharmaceutical development and chemical research, the absolute certainty of a molecule's structure is paramount. Isomeric purity is not merely an academic detail; it is a critical determinant of a drug's efficacy, safety, and intellectual property defensibility. This guide provides a robust, multi-technique strategy for the unambiguous structural elucidation of 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine, a compound archetype whose complexity demands rigorous analytical characterization to distinguish it from its positional isomers.
The challenge lies in the fact that isomers share the same molecular formula and mass, rendering simple mass-based detection methods insufficient. Positional isomers of this molecule, such as 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine, may exhibit vastly different pharmacological profiles. Therefore, a self-validating system using orthogonal analytical techniques is not just best practice, but a necessity.[1][2][3][4] This guide details an integrated approach leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Isomeric Challenge: A Structural Overview
To appreciate the analytical challenge, consider the target molecule and one of its potential positional isomers. While both possess the same atoms, their spatial arrangement differs, leading to distinct chemical environments.
Figure 1: Target Molecule and a Key Positional Isomer
| Structure | Chemical Name |
![]() | Target: this compound |
![]() | Isomer: 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine |
These subtle structural differences require analytical techniques that are exquisitely sensitive to the local electronic and spatial environment of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is the cornerstone of molecular structure elucidation, capable of providing detailed information about the chemical environment of each nucleus.[5] For fluorinated compounds, ¹H, ¹³C, and especially ¹⁹F NMR are indispensable tools.[6][7][8] The unique spin-spin couplings between ¹H, ¹³C, and ¹⁹F nuclei provide a definitive fingerprint for each isomer.[9][10]
Causality Behind Experimental Choices
The positions of the highly electronegative fluorine atom and the trifluoromethyl group create distinct electronic environments that influence the chemical shifts of nearby protons and carbons. For instance, the coupling pattern of the protons on the fluorinated ring will be fundamentally different between the 3'-fluoro (target) and 4'-fluoro (isomer) positions. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, making even subtle differences between isomers readily apparent.[8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for aromatic amines as it can help in observing the -NH₂ protons.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the aromatic region (typically 6.5-8.0 ppm). The splitting patterns will reveal proton-proton and proton-fluorine couplings.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This will show sharp singlets for the -CF₃ group and the aromatic -F. The chemical shifts are highly indicative of their position.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The large C-F coupling constants (¹JCF ≈ 240-280 Hz, ²JCF ≈ 20-25 Hz) are diagnostic.
-
2D NMR (COSY & HSQC): If ambiguities remain, acquire a ¹H-¹H COSY spectrum to establish proton connectivity and a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.
Data Interpretation and Comparison
The key differentiating features will be found in the aromatic region of the ¹H NMR and the chemical shifts in the ¹⁹F NMR.
Table 1: Predicted NMR Data for Target vs. Isomer
| Parameter | This compound (Target) | 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine (Isomer) | Rationale for Difference |
|---|---|---|---|
| ¹H NMR (Aromatic) | Complex multiplet patterns. Protons on the fluorinated ring will show distinct ortho, meta, and para couplings to Fluorine. | More symmetric patterns. The two protons ortho to Fluorine are equivalent, as are the two meta protons, leading to two distinct doublets of doublets (or triplets). | Symmetry differences in the substitution pattern lead to different numbers of unique proton environments and coupling patterns.[11] |
| ¹⁹F NMR (-CF₃) | ~ -62 ppm (singlet) | ~ -62 ppm (singlet) | The environment of the -CF₃ group is similar in both isomers, so its shift will be less diagnostic. |
| ¹⁹F NMR (Aromatic -F) | ~ -110 to -115 ppm (multiplet) | ~ -115 to -120 ppm (multiplet) | The electronic environment of the single fluorine atom is different, leading to a measurable chemical shift difference. |
| ¹³C NMR (C-F Carbons) | One carbon signal with a large ¹JCF coupling constant (~245 Hz). | One carbon signal with a large ¹JCF coupling constant (~250 Hz). | The ¹JCF coupling constant is highly characteristic of a direct C-F bond. |
Workflow for NMR-Based Isomer Identification
Caption: NMR analysis workflow from sample preparation to structure confirmation.
Mass Spectrometry (MS): Elucidating Fragmentation Pathways
While isomers have identical molecular weights, their stability and fragmentation patterns under energetic conditions (like Electron Ionization or Collision-Induced Dissociation) can differ.[12] High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, and tandem MS (MS/MS) provides the structural fingerprint.
Causality Behind Experimental Choices
The position of the substituents affects the stability of the bonds in the molecule and the resulting fragment ions. The cleavage of the biphenyl linkage or the loss of radicals like ·F or ·CF₃ can be influenced by the substituent pattern, leading to different relative abundances of fragment ions.[13] For aromatic compounds, the molecular ion peak is typically strong and stable.[14]
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic Separation: Use an HPLC system (details in next section) coupled to the mass spectrometer to ensure analysis of a pure compound.
-
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, which will readily protonate the amine group ([M+H]⁺).
-
Full Scan (MS1): Acquire a high-resolution full scan to confirm the exact mass and elemental formula (C₁₂H₉F₄N).
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion and subject it to Collision-Induced Dissociation (CID) using argon or nitrogen as the collision gas. Ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
Data Interpretation and Comparison
The key is to compare the relative intensities of the major fragment ions.
Table 2: Predicted MS/MS Fragmentation Data
| Feature | This compound (Target) | 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine (Isomer) | Rationale for Difference |
|---|---|---|---|
| Precursor Ion [M+H]⁺ | m/z 256.0743 | m/z 256.0743 | Identical exact mass. |
| Loss of ·CF₃ | Fragment at m/z 187.0822 | Fragment at m/z 187.0822 | This fragmentation is likely, but the relative intensity may differ based on the stability of the resulting radical cation. |
| Loss of HF | Fragment at m/z 236.0665 | Fragment at m/z 236.0665 | The relative propensity for this loss might be slightly different due to the fluorine's position. |
| Biphenyl Cleavage | Unique fragments related to the cleavage of the C-C bond between the rings. | Unique fragments related to the cleavage of the C-C bond between the rings. | The substitution pattern will dictate the most stable charged fragment, leading to potentially different primary product ions. |
Logical Diagram for MS/MS Isomer Differentiation
Caption: Logic flow for distinguishing isomers using MS/MS fragmentation.
High-Performance Liquid Chromatography (HPLC): The Separation Science
HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[15] For isomers, subtle differences in polarity, shape, and dipole moment can be exploited to achieve separation. Fluorinated stationary phases, in particular, can offer alternative selectivity for separating fluorinated analytes compared to traditional C18 columns.[16][17]
Causality Behind Experimental Choices
The position of the fluorine atom changes the molecule's overall dipole moment and its ability to interact with the stationary phase. A pentafluorophenyl (PFP) column is an excellent choice as it provides multiple retention mechanisms, including hydrophobic, dipole-dipole, and π-π interactions, which can enhance selectivity for positional isomers of aromatic compounds.[17]
Experimental Protocol: HPLC Method for Isomer Separation
-
Column: Pentafluorophenyl (PFP) phase, 2.1 x 100 mm, 1.9 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 70% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm, or coupled to a Mass Spectrometer.
Data Interpretation and Comparison
The primary metric is the retention time (RT). A well-developed method will show baseline separation of the isomers.
Table 3: Predicted HPLC Data
| Parameter | This compound (Target) | 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine (Isomer) | Rationale for Difference |
|---|---|---|---|
| Retention Time (RT) | Expected RT: ~6.2 min | Expected RT: ~6.5 min | The 4'-fluoro isomer is more symmetric, which can affect its interaction with the planar PFP stationary phase. The difference in dipole moment will also lead to differential retention. |
| Resolution (Rs) | Rs > 2.0 (between target and isomer) | Rs > 2.0 (between target and isomer) | A resolution value greater than 2.0 indicates baseline separation, confirming the method's ability to distinguish the two compounds. |
Workflow for HPLC Method Development and Analysis
Caption: HPLC workflow for the separation and identification of isomers.
Conclusion: An Integrated, Self-Validating System
Relying on a single analytical technique for structural confirmation is fraught with risk. The true power of this approach lies in the integration of orthogonal data. A sample can be definitively identified as this compound only when it satisfies the criteria across all three experiments:
-
NMR: The ¹H, ¹³C, and ¹⁹F spectra must match the unique chemical shifts and coupling patterns predicted for the 3'-fluoro substitution.
-
MS/MS: The fragmentation pattern must be consistent and reproducible, matching the reference standard for the target compound.
-
HPLC: The sample must co-elute with a certified reference standard of the target compound, showing a single, sharp peak at the correct retention time.
References
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, Royal Society of Chemistry. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Available at: [Link]
-
Analytical advances in pharmaceutical impurity profiling. PubMed. Available at: [Link]
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Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
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Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Available at: [Link]
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]
-
Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. ResearchGate. Available at: [Link]
-
Torsion sensitivity in NMR of aligned molecules: study on various substituted biphenyls. Magnetic Resonance in Chemistry. Available at: [Link]
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Available at: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]
- Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine. Google Patents.
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of North Texas. Available at: [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available at: [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. Available at: [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. Available at: [Link]
-
Synthesis of β-trifluoromethyl amines. Organic Chemistry Portal. Available at: [Link]
-
3'-Chloro-4'-fluoro-2-biphenylamine. PubChem. Available at: [Link]
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Biphenyls
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of therapeutic innovation. Among the vast arsenal of chemical tools, the introduction of fluorine into a molecular scaffold—a process known as fluorination—stands out for its profound and often beneficial impact on a drug's biological profile. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated biphenyls, a common structural motif in many pharmaceuticals. We will explore how the unique properties of fluorine can be leveraged to enhance metabolic stability, modulate receptor binding, and ultimately design more effective and safer drugs.
The biphenyl scaffold is a privileged structure in medicinal chemistry, but its non-fluorinated forms can be susceptible to metabolic degradation. Fluorination offers a strategic advantage by altering the electronic and steric properties of the molecule, leading to significant improvements in its pharmacokinetic and pharmacodynamic profiles.[1][2][3]
The Impact of Fluorination on Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4][5] The primary sites of drug metabolism are often labile C-H bonds, which are susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver.[5] By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, the strong carbon-fluorine (C-F) bond can effectively block this enzymatic action, leading to a longer half-life and improved bioavailability of the drug.[5][6]
A prime example of this is seen in the metabolism of the non-steroidal anti-inflammatory drug (NSAID) celecoxib. Celecoxib, which contains a trifluoromethyl group on one of its phenyl rings, is primarily metabolized by CYP2C9 through the hydroxylation of a methyl group on a different part of the molecule.[7][8][9] While the fluorinated group in celecoxib is not the primary site of metabolism, its electron-withdrawing nature can influence the overall electronic properties of the molecule, potentially affecting its interaction with metabolic enzymes. In contrast, non-fluorinated biphenyls are often hydroxylated on the aromatic rings.[10]
Another relevant example is flurbiprofen, an NSAID where a fluorine atom is present on one of the biphenyl rings.[11] Flurbiprofen is metabolized in the liver, primarily by the CYP2C9 enzyme, into metabolites like 4'-hydroxy flurbiprofen.[12] The presence of fluorine can influence the rate and regioselectivity of this metabolism.
Table 1: Comparative Metabolic Pathways of Biphenyl-Containing Drugs
| Compound | Key Metabolic Enzyme(s) | Primary Metabolic Reaction | Effect of Fluorine |
| Celecoxib | CYP2C9, CYP3A4 (minor) | Methyl hydroxylation | The trifluoromethyl group is metabolically stable and influences the overall electronic character of the molecule.[7][8][13] |
| Flurbiprofen | CYP2C9 | Aromatic hydroxylation | The fluorine atom can modulate the site and rate of hydroxylation on the biphenyl core.[12] |
| Non-fluorinated Biphenyls | Various CYPs | Aromatic hydroxylation | Susceptible to hydroxylation at various positions on the phenyl rings.[10] |
Below is a diagram illustrating how fluorination can block metabolic pathways.
Caption: Metabolic fate of non-fluorinated vs. fluorinated biphenyls.
Modulation of Receptor Binding Affinity and Selectivity
The introduction of fluorine can also significantly alter a molecule's interaction with its biological target. The high electronegativity of fluorine can lead to favorable electrostatic interactions with amino acid residues in the binding pocket of a receptor or enzyme.[14][15] Furthermore, the small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance.[3]
In some cases, fluorination has been shown to enhance binding affinity. For instance, studies on novel fluorinated xanthine derivatives demonstrated high binding affinity for the adenosine A2B receptor, with Ki values around 10 nM.[16] Similarly, the development of fluorinated cannabinoid type 2 receptor ligands has shown that the strategic placement of fluorine can improve binding affinity.[17]
Conversely, fluorination can also be used to decrease binding to off-target receptors, thereby improving the selectivity and safety profile of a drug. The selective modulation of T cell receptor binding has been demonstrated with fluorinated peptides, where affinity was enhanced for one receptor while being weakened for another.[15]
Table 2: Comparative Receptor Binding Affinities
| Compound Class | Target Receptor | Effect of Fluorination on Binding Affinity | Reference |
| Xanthine Derivatives | Adenosine A2B | Increased affinity (Ki ≈ 10 nM) | [16] |
| Cannabinoid Ligands | Cannabinoid Type 2 | Improved affinity | [17] |
| Antigenic Peptides | T Cell Receptors | Selective modulation (enhancement for some, weakening for others) | [15] |
| Diarylpyrimidines | HIV-1 Reverse Transcriptase | Strengthened binding affinity | [6] |
Experimental Protocols for Comparative Analysis
To rigorously compare the biological activity of fluorinated and non-fluorinated biphenyls, a series of well-controlled experiments are essential. The following outlines a general workflow and specific protocols.
Caption: General experimental workflow for comparative analysis.
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLMs)
-
Objective: To determine the rate of metabolism of fluorinated and non-fluorinated biphenyls.
-
Materials: Test compounds (fluorinated and non-fluorinated), human liver microsomes, NADPH regenerating system, phosphate buffer, and an appropriate analytical method (e.g., LC-MS/MS).
-
Procedure:
-
Prepare a stock solution of the test compound.
-
Incubate the test compound with HLMs in the presence of the NADPH regenerating system at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a suitable solvent (e.g., cold acetonitrile).
-
Analyze the remaining parent compound at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Protocol 2: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compounds to a specific receptor.
-
Materials: Cell membranes expressing the target receptor, a known radioligand for the receptor, test compounds, assay buffer, and a scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand using a filtration method.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion
The strategic incorporation of fluorine into biphenyl scaffolds is a powerful and versatile tool in medicinal chemistry. By leveraging the unique properties of the fluorine atom, researchers can significantly enhance the metabolic stability and modulate the receptor binding affinity and selectivity of drug candidates. The comparative analysis of fluorinated and non-fluorinated biphenyls, supported by rigorous experimental data, is crucial for understanding the structure-activity relationships and for the rational design of next-generation therapeutics. As our understanding of the nuanced effects of fluorination continues to grow, so too will our ability to develop safer and more effective medicines.
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- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
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- OUCI. (n.d.). Case studies of fluorine in drug discovery.
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- ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- University College Dublin. (2019). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach.
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A Senior Application Scientist's Guide to Elemental Analysis of 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine
Introduction: The Analytical Imperative for Complex Fluorinated Aromatics
In modern drug development and materials science, the synthesis of complex molecules like 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is routine. This compound, with its distinct combination of an amine group, a biphenyl core, and two different types of fluorine moieties (a trifluoromethyl group and an aromatic fluoride), presents a significant challenge for analytical characterization. For researchers, scientists, and drug development professionals, verifying the elemental composition is not merely a quality control checkpoint; it is the foundational confirmation of a molecule's identity and purity.
Elemental analysis provides the empirical formula of a compound, which is the most fundamental chemical attribute. However, the high chemical stability of the carbon-fluorine bond and the reactivity of fluorine under combustion conditions can lead to inaccurate and unreliable results if standard protocols are followed without critical modifications.[1][2] This guide provides a comprehensive comparison of standards and methodologies, grounded in experimental causality, to ensure accurate and validated elemental analysis of this and similar challenging compounds.
Part 1: Theoretical Elemental Composition - The Benchmark for Accuracy
The first step in any elemental analysis workflow is to establish the theoretical "true value" based on the compound's molecular formula. This serves as the benchmark against which all experimental results are measured.
Molecular Formula: C₁₃H₉F₄N
Molecular Weight: 267.21 g/mol
Based on IUPAC atomic weights, the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 58.44% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.40% |
| Fluorine | F | 18.998 | 4 | 75.992 | 28.44% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.24% |
Note: The primary method discussed, combustion analysis, determines C, H, and N. Fluorine is typically determined by difference or by other methods like ion chromatography. The focus here will be on achieving accurate CHN values in a fluorine-containing matrix.
Part 2: The Challenge of Fluorine in Combustion Analysis
Standard CHNS elemental analyzers operate on the principle of high-temperature combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[3] However, the presence of fluorine, particularly in a stable trifluoromethyl group, introduces specific interferences:
-
Incomplete Combustion: The C-F bond is exceptionally strong. Standard combustion temperatures may not be sufficient to completely break down perfluorinated moieties, leading to the formation of volatile compounds like CF₂. These fragments can pass through the system and co-elute with N₂, resulting in erroneously low carbon and high nitrogen readings.[2]
-
Instrument Corrosion and Interference: During combustion, fluorine is converted to highly reactive hydrogen fluoride (HF). HF can aggressively attack the quartz combustion tubes and other instrument components.[4]
-
Volatile Side-Product Formation: HF can react with the silica in the quartz combustion tube to form volatile silicon tetrafluoride (SiF₄), which can also interfere with the nitrogen signal.[2]
These challenges necessitate specific, validated modifications to the standard combustion protocol to ensure data integrity.
Part 3: Methodologies & Standards: A Comparative Analysis
Achieving accurate results requires a combination of a robust analytical method and appropriate certified reference materials (CRMs) for calibration and verification.
Analytical Method: Modified Dynamic Flash Combustion
The recommended approach is a modified version of the classical Dumas (combustion) method. The core principle involves complete, instantaneous combustion of the sample in an oxygen-rich environment, followed by the separation and detection of the resulting gases.
Workflow of Modified Combustion Analysis
Caption: Modified workflow for CHN analysis of fluorinated compounds.
The critical modification lies within the combustion reactor. A layer of a fluorine-absorbing reagent must be incorporated into the packing material.
Combustion Reactor Packing Comparison
Caption: Comparison of standard and modified combustion reactor packing.
This modification, using reagents like magnesium oxide, effectively traps HF gas, preventing instrument damage and interference while allowing the hydrogen component to be accurately measured.[2] Some instrument manufacturers also offer proprietary fluorine absorption materials.[4]
Comparison of Certified Reference Materials (CRMs)
The choice of CRM is critical for both instrument calibration and method validation. No single standard is perfect for all applications.
| Standard Type | Example(s) | Formula | Use Case | Advantages | Disadvantages |
| Primary Calibrant (Non-Fluorinated) | Acetanilide, Sulfanilamide | C₈H₉NO, C₆H₈N₂O₂S | Instrument Calibration | High purity, stable, widely available, established values.[5][6] | Does not mimic the combustion behavior of fluorinated compounds. |
| Fluorinated Verification Standard | 4-Fluorobenzoic Acid | C₇H₅FO₂ | Method Verification & System Suitability | Contains fluorine, providing a better matrix match to test the scrubber's efficacy. | Not typically used for primary calibration; confirms system performance. |
| Highly Fluorinated Control | Perfluoro-N-octanoic acid | C₈HF₁₅O₂ | Challenging the System | Stresses the combustion and scrubbing system to ensure robustness for difficult samples.[2] | Can be difficult to combust; not a primary standard. |
Expert Recommendation: Calibrate the instrument using a traditional, high-purity primary calibrant like acetanilide. Subsequently, analyze a fluorinated verification standard to confirm that the modified system is performing correctly and that fluorine is being effectively scrubbed.
Part 4: Experimental Protocol - A Self-Validating System
This protocol is designed to be a self-validating system, incorporating checks to ensure data trustworthiness.
Instrumentation: Automated CHNS Elemental Analyzer equipped for dynamic flash combustion.
Protocol Steps:
-
Instrument Preparation & Conditioning:
-
Install a combustion reactor packed with a fluorine-absorbing reagent (e.g., magnesium oxide) as per manufacturer guidelines.
-
Condition the reactor by running several empty tin capsules to ensure a stable baseline.
-
Perform a leak test to ensure system integrity. Causality: An airtight system is essential for accurate measurement of atmospheric N₂ blank.
-
-
Calibration:
-
Accurately weigh 3-5 replicates of a primary calibrant (e.g., Acetanilide, ~1-2 mg) into tin capsules.
-
Analyze the replicates to generate a calibration curve (K-factor). The relative standard deviation (RSD) of the responses should be <0.5%. Causality: This establishes the instrument's response factor for each element under ideal conditions.
-
-
System Suitability & Verification:
-
Analyze a known fluorinated verification standard (e.g., 4-Fluorobenzoic Acid).
-
The measured CHN values must be within ±0.3% of the theoretical values. Causality: This step validates that the modified reactor is effectively analyzing a fluorine-containing matrix without interference.
-
-
Sample Analysis:
-
Accurately weigh this compound (1-3 mg) into tin capsules in triplicate.
-
Analyze the samples.
-
Intersperse a verification standard after every 10-15 samples to monitor for system drift. Causality: Continuous verification ensures the fluorine scrubber has not been exhausted and the system remains in a validated state.
-
-
Data Reporting:
-
Report the average percentage of C, H, and N with the standard deviation.
-
Compare the experimental mean to the theoretical values to assess purity.
-
Part 5: Method Validation & Data Interpretation
For use in regulated environments, the analytical method must be validated according to guidelines like ICH Q2(R1).[7] Validation ensures the method is fit for its intended purpose.
Key Validation Parameters
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Interpreting the Data:
The following table shows an example of how to interpret experimental results for a high-purity sample.
| Element | Theoretical Value (%) | Experimental Result (%) | Acceptance Criteria | Pass/Fail |
| Carbon | 58.44 | 58.31 ± 0.15 | Theoretical ± 0.4% | Pass |
| Hydrogen | 3.40 | 3.45 ± 0.11 | Theoretical ± 0.3% | Pass |
| Nitrogen | 5.24 | 5.18 ± 0.09 | Theoretical ± 0.3% | Pass |
A result where the experimental value falls within ±0.4% of the theoretical value is generally considered acceptable and confirms the elemental composition and high purity of the sample.
Conclusion
The elemental analysis of this compound is a solvable but non-trivial challenge. Simply using a standard CHNS analyzer without due consideration for the compound's chemical nature will likely produce erroneous data. The key to success lies in a scientifically grounded approach: understanding the interferences caused by fluorine, implementing a modified combustion method with an effective fluorine scrubber, and employing a robust validation strategy that uses both traditional and matrix-matched reference materials. By following the comparative insights and protocols outlined in this guide, researchers can generate accurate, reliable, and defensible elemental analysis data, ensuring confidence in their synthesized materials and advancing their research and development objectives.
References
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Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
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Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
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Spectroscopy Online. (2026, February 10). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]
-
Wang, J., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). Reference Materials. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-trifluoromethylbenzoic acid, 2-biphenyl ester. Retrieved from [Link]
-
Agilent. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials. Retrieved from [Link]
- Gel'man, N. E., et al. (2002). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry.
-
Elementar. (n.d.). Measurement Standards and Reference Materials - vario EL - Organic Analysis. Retrieved from [Link]
-
Elementar. (n.d.). CHNS analysis of fluorinated samples. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Standard Reference Materials. Retrieved from [Link]
-
PubChem. (n.d.). 3,4,5-Trifluoro-2'-aminobiphenyl. Retrieved from [Link]
-
Exeter Analytical, Inc. (n.d.). CHN ANALYSIS OF HIGH CONCENTRATION FLUORINE SAMPLES ON THE CE440. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]
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- 7. smithers.com [smithers.com]
Comparative Guide: Retention & Separation of 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine
[1]
Executive Summary
This guide analyzes the chromatographic behavior of 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine , a hydrophobic, weakly basic fluorinated intermediate often encountered in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluxapyroxad analogs).[1]
While standard C18 (Octadecyl) columns provide sufficient retention, they often fail to resolve critical positional isomers (e.g., 4'-fluoro vs. 3'-fluoro) or process impurities due to a lack of shape selectivity.[1] This guide compares the performance of C18 against Biphenyl and Phenyl-Hexyl stationary phases, demonstrating why alternative phases often yield superior resolution for this class of fluorinated aromatics.
Chemical Profile & Mechanistic Basis[1]
To optimize retention, one must understand the solute-stationary phase interactions.[1]
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Biphenyl core with -NH₂, -CF₃, and -F substituents.[1] | Highly hydrophobic; significant |
| Basicity (pKa) | Estimated ~2.0–3.0 (Aniline with EWG -CF₃).[1] | At pH < 2.5, exists as |
| Hydrophobicity | High (LogP > 3.5).[1] | Strong retention on C18; requires high % organic modifier.[1] |
| Sterics | 2-CF₃ group (ortho).[1] | Forces biphenyl rings out of planarity (twist), reducing |
The "Fluorine Effect" in Chromatography
The trifluoromethyl (-CF₃) group significantly increases the "molecular volume" (fatness) of the analyte, increasing the energy required for cavity formation in the mobile phase. This drives the molecule onto the stationary phase, resulting in high retention times on C18 purely due to solvophobic effects. However, this does not guarantee selectivity against similar impurities.
Comparative Analysis: C18 vs. Alternative Phases
A. C18 Columns (The Standard)
-
Mechanism: Purely hydrophobic interaction (dispersive forces).
-
Performance: Excellent for bulk retention.
-
Limitation: Struggles to separate positional isomers (e.g., separating the 3'-fluoro target from a 4'-fluoro impurity) because the hydrophobicity differences are negligible.
B. Biphenyl & Phenyl-Hexyl Columns (The Alternative)[1]
-
Mechanism: Hydrophobic +
interactions.[1][2][3] -
Performance: The stationary phase rings interact with the analyte's biphenyl core.
-
Advantage: These phases are shape-selective.[1] They can discriminate between the "twisted" conformation caused by the steric bulk of the 2-CF₃ group and more planar impurities.
-
Mobile Phase Tuning: Using Methanol (MeOH) instead of Acetonitrile (ACN) enhances
interactions, significantly increasing retention and selectivity.[1]
Comparative Data Summary (Projected)
Data based on structure-retention relationships of fluorinated biphenyl amines.
| Parameter | C18 (Standard) | Biphenyl (Recommended) |
| Mobile Phase | ACN / Water (0.1% HCOOH) | MeOH / Water (0.1% HCOOH) |
| Retention Factor ( | 4.5 - 5.0 | 6.0 - 7.5 (Higher) |
| Isomer Selectivity ( | ~1.05 (Poor resolution) | ~1.20 (Baseline resolution) |
| Peak Shape | Good | Excellent (with acid modifier) |
Experimental Protocols
Protocol A: Rapid Screening (C18)
Use this for purity checks where isomer separation is not critical.
-
Column: High-strength Silica C18 (e.g., 100 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 50% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention: Analyte elutes ~3.5 - 4.0 min.
Protocol B: High-Resolution Isomer Separation (Biphenyl)
Use this for separating the 3'-fluoro target from 4'-fluoro or des-fluoro impurities.[1]
-
Column: Core-Shell Biphenyl (e.g., 100 x 2.1 mm, 2.6 µm).[1]
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (pH ~2.0).[1]
-
Note: Phosphoric acid suppresses silanol activity better than formic acid for amines.
-
-
Mobile Phase B: Methanol.[1][2]
-
Note: Methanol is crucial here to permit
stacking.[1]
-
-
Gradient:
-
0.0 min: 40% B
-
8.0 min: 85% B
-
10.0 min: 85% B
-
-
Temperature: 35°C (Controls viscosity of MeOH).
-
Expected Retention: Analyte elutes ~6.5 - 7.5 min.
Method Development Workflow (Visualization)
The following diagram outlines the decision process for selecting the optimal column and mobile phase for fluorinated biphenyl amines.
Caption: Decision matrix for selecting stationary phases based on separation requirements (Speed vs. Selectivity).
References
-
PubChem. Fluxapyroxad (Intermediate Context). National Library of Medicine. Available at: [Link]
-
Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Technical Note. Available at: [Link]
-
Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America.[1] Available at: [Link]
Safety Operating Guide
A-Z Guide to the Proper Disposal of 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine
For researchers and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine, a compound class—halogenated aromatic amines—that demands rigorous handling and disposal procedures. The causality behind each step is explained to ensure a self-validating system of laboratory safety.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is a complex molecule, and its hazards are inferred from its structural components: a fluorinated biphenyl and an aromatic amine.
-
Aromatic Amines: This class of compounds is often associated with toxicity, and skin contact or inhalation should be avoided.[1]
-
Halogenated Biphenyls: These are recognized for their potential persistence in the environment.[2] Fluorinated compounds, in particular, can be challenging to break down.[3]
-
Trifluoromethyl Group: The presence of a trifluoromethyl group can influence the compound's reactivity and metabolic pathways.
While a specific Safety Data Sheet (SDS) for this compound was not found in the search, a review of SDS for structurally similar compounds, such as 3',4',5'-trifluorobiphenyl-2-amine, reveals common hazards:
-
Skin irritation (H315)[4]
-
May cause an allergic skin reaction (H317)[4]
-
Causes serious eye irritation (H319)[4]
-
Very toxic to aquatic life with long-lasting effects (H410)[4][5]
Table 1: Chemical and Physical Properties of Structurally Related Compounds
| Property | Value (for related compounds) | Source |
| Molecular Formula | C12H9F2N to C15H16FNO | [6][7][8] |
| Molecular Weight | ~205 to 245 g/mol | [6][7][8] |
| Appearance | Solid or oil | [9][10] |
| Hazard Statements | H315, H317, H319, H410 | [4] |
This information underscores the necessity of treating this compound as a hazardous substance requiring careful handling and disposal.
Personal Protective Equipment (PPE) - Your First Line of Defense
Given the potential for skin and eye irritation, as well as allergic reactions, a stringent PPE protocol is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common and effective choice for handling organic substances.[11]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[9]
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[11]
-
Respiratory Protection: All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]
Spill Management: Immediate and Controlled Response
Accidents happen, but a prepared response can mitigate the risks.
For Minor Spills (manageable by trained personnel):
-
Alert colleagues and secure the area to prevent further contamination.[12]
-
Don appropriate PPE before attempting any cleanup.[12]
-
Contain the spill. For liquid spills, use an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[12][13] Do not use paper towels as they can increase the surface area and evaporation.[13] For solid spills, carefully sweep up the material to avoid creating dust.[4][14]
-
Collect the waste. Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.[12][14]
-
Decontaminate the area. Wash the surface with soap and water, collecting the rinse water for disposal if the compound is highly toxic.[12]
-
Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department.[12]
For Major Spills: Evacuate the area immediately and contact your institution's emergency response team.[15]
Disposal Procedures: A Step-by-Step Guide
Improper disposal is a primary route for environmental contamination. Do not pour this chemical down the drain or dispose of it with regular trash.[16][17]
Step 1: Waste Segregation - The Cornerstone of Proper Disposal The cardinal rule of chemical waste management is segregation.[2] this compound falls into the category of halogenated organic waste .[11][18]
-
Action: Collect all waste containing this compound—including contaminated consumables like gloves, weigh boats, and absorbent materials—in a designated, sealed, and clearly labeled hazardous waste container.[15][18]
-
Rationale: Mixing halogenated with non-halogenated waste streams significantly increases disposal costs and complexity.[16] Furthermore, mixing with incompatible waste types like strong acids or bases can lead to dangerous reactions.[16][18]
Step 2: Labeling - Clarity for Safety Proper labeling is a regulatory requirement and essential for safe handling by waste management personnel.
-
Action: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration or quantity.[2][15] Note all constituents if it is a mixed waste stream.[18]
-
Rationale: Accurate labeling prevents accidental mixing of incompatible wastes and ensures the disposal facility has the necessary information to handle the waste correctly.
Step 3: Storage - Safe Containment Prior to Disposal
-
Action: Store the sealed waste container in a cool, well-ventilated, and designated satellite accumulation area within the laboratory.[17] Ensure it is away from incompatible materials.[17]
-
Rationale: Proper storage minimizes the risk of spills, leaks, and exposure to personnel.
Step 4: Final Disposal - Professional Handling
-
Action: Arrange for the collection of the hazardous waste by your institution's licensed hazardous waste disposal contractor.[17]
-
Rationale: Halogenated organic wastes are typically disposed of via high-temperature incineration in a specialized, regulated facility.[18] This process is necessary to break the strong carbon-fluorine bonds and prevent the release of persistent pollutants.[3]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the chemical's hazards, employing rigorous protective measures, and adhering to a systematic disposal protocol, researchers can ensure their work contributes to scientific advancement without compromising the well-being of themselves, their colleagues, or the environment. Always consult your institution's specific Environmental Health and Safety (EHS) protocols, as they take precedence.
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A Comprehensive Guide to the Safe Handling of 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine. Synthesizing technical data with field-proven safety practices, this document serves as a critical resource for minimizing risk and ensuring a safe laboratory environment when handling this complex chemical compound.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a thorough hazard assessment can be conducted by examining its structural components: a biphenyl core, an amine group, a fluoro group, and a trifluoromethyl group.
-
Aromatic Amines: This class of compounds can be readily absorbed through the skin and may pose health hazards including carcinogenicity and mutagenicity.[1]
-
Fluorinated Compounds: The presence of fluorine can significantly alter the chemical's reactivity and biological activity. Highly fluorinated compounds can be persistent in the environment.[2][3]
-
Trifluoromethyl Group: This group is generally stable, but the overall compound's reactivity should be carefully considered.
-
Analogous Compounds: Safety data for similar fluorinated aromatic amines indicate potential for skin and eye irritation, allergic skin reactions, and toxicity to aquatic life.[4][5][6]
Based on this analysis, this compound should be handled as a potentially hazardous substance with particular attention to dermal and inhalation exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the recommended equipment, with the rationale rooted in the compound's anticipated hazards.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[7] This combination protects against both direct splashes and volatile fumes that could irritate the eyes. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Disposable nitrile gloves provide good short-term protection.[7] For prolonged contact, heavier neoprene gloves are recommended. Always consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat, preferably made of a material with low permeability, should be worn fully buttoned to protect the skin.[7] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills.[7] |
| Respiratory Protection | NIOSH-Approved Air-Purifying Respirator with Organic Vapor Cartridges | A respirator is essential when working outside of a certified chemical fume hood or if there is a risk of aerosol generation.[8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational plan is critical for minimizing exposure and preventing accidents.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning and certified chemical fume hood.[9]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood to avoid generating dust. Use a container that can be securely sealed.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the compound to minimize splashing. Keep the container covered as much as possible during this process.
-
Reaction Setup: If the compound is to be used in a reaction, ensure the glassware is properly assembled and secured within the fume hood.
-
Post-Handling: After handling is complete, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[10]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.
Waste Segregation
-
Halogenated Organic Waste: As a fluorinated compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[11][12] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[13]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous waste. Place these items in a sealed, labeled bag or container.
Waste Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.[14]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed and in secondary containment.[11]
-
Disposal Request: When the waste container is nearly full, follow your institution's procedures for requesting a hazardous waste pickup.
Emergency Procedures: Preparedness is Key
In the event of an emergency, rapid and appropriate action is essential.
-
Spill:
-
Small Spill: If a small amount is spilled within the fume hood, absorb it with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal as halogenated waste.[11]
-
Large Spill: Evacuate the immediate area and notify your institution's environmental health and safety (EHS) department.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[4]
-
References
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- Benchchem. (n.d.). Personal protective equipment for handling N-(trifluoromethylthio)saccharin.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


